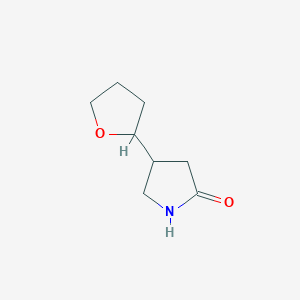

2-Pyrrolidinone, 4-(tetrahydro-2-furanyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Pyrrolidinone, also known as 2-pyrrolidinone or butyrolactam, is an organic compound consisting of a 5-membered lactam, making it the simplest γ-lactam . It is a colorless liquid that is miscible with water and most common organic solvents .

Synthesis Analysis

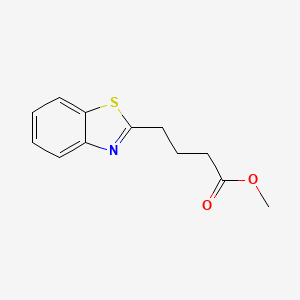

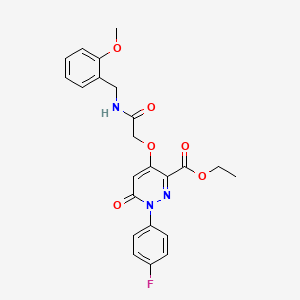

2-Pyrrolidone is produced industrially almost exclusively by treating aqueous gamma-butyrolactone with ammonia at a temperature of 250–290 °C and pressures ranging from 0.4–1.4 MPa over solid magnesium silicate catalysts . The reaction is carried out in a tubular reactor which is packed with the solid catalyst .Molecular Structure Analysis

The most stable molecular structures were obtained from DFT calculations using the B3LYP density functional and the 6-31G (d) and 6-311+G (3df,2p) basis sets .Chemical Reactions Analysis

The chemical reactions of 2-Pyrrolidinone are diverse due to its reactivity. It is used in a variety of industrial applications, including as an intermediate in the production of the polyvinylpyrrolidone precursor vinylpyrrolidone .Physical And Chemical Properties Analysis

2-Pyrrolidinone has a molar mass of 85.106 g·mol −1 and a density of 1.116 g/cm 3 . It has a melting point of 25 °C and a boiling point of 245 °C .Mechanism of Action

Target of Action

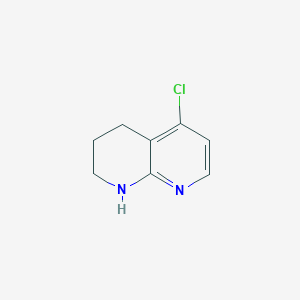

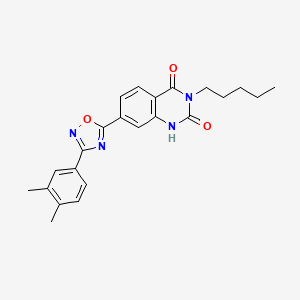

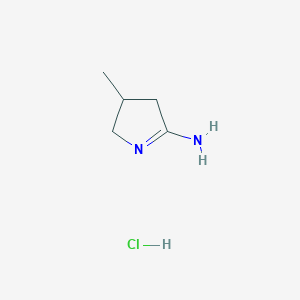

The compound “4-(oxolan-2-yl)pyrrolidin-2-one” is a derivative of pyrrolidine . Pyrrolidine derivatives are known to have a wide range of biological activities and are used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives, including pyrrolidine-2-one, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a unique way, leading to changes in the biological activity of the targets .

Biochemical Pathways

Pyrrolidine derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyrrolidine derivatives are known to have a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Advantages and Limitations for Lab Experiments

THF-PVP has several advantages for use in laboratory experiments, such as its high purity and stability. It is also relatively easy to synthesize in the laboratory. However, it has limitations, such as its potential toxicity and potential for abuse. Therefore, caution must be exercised when handling and using this compound in laboratory experiments.

Future Directions

There are several potential future directions for the study of THF-PVP. In biomedical research, it could be investigated further for its potential use as a drug delivery system and as a scaffold for tissue engineering. In material science, it could be explored further for its potential use in the synthesis of nanoparticles and as a surfactant for emulsion polymerization. Additionally, further studies are needed to fully understand the mechanism of action of THF-PVP and its potential for abuse.

Synthesis Methods

The synthesis of THF-PVP involves the reaction of pyrrolidinone and tetrahydrofuran with other reagents. The process is complex and requires expertise in organic chemistry. The purity and yield of the product depend on various factors, such as reaction conditions, reactant ratios, and purification methods.

Scientific Research Applications

THF-PVP has been studied for its potential applications in various scientific fields. In biomedical research, it has been investigated for its pharmacological properties, such as its effect on the central nervous system. It has also been studied for its potential use as a drug delivery system and as a scaffold for tissue engineering. In material science, THF-PVP has been explored for its potential use in the synthesis of nanoparticles and as a surfactant for emulsion polymerization.

Safety and Hazards

properties

IUPAC Name |

4-(oxolan-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8-4-6(5-9-8)7-2-1-3-11-7/h6-7H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGBWRPLEQSZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2CC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,4-Difluorophenoxy)phenyl]methanol](/img/structure/B2939223.png)

![N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2939225.png)

![2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B2939228.png)

![N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2939231.png)

![3-benzyl-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2939238.png)